

## "Methyl Piperazine-2-carboxylate" CAS number and chemical identifiers

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Compound of Interest

Compound Name: Methyl Piperazine-2-carboxylate

Cat. No.: B1585715

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# An In-depth Technical Guide to Methyl Piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl Piperazine-2-carboxylate**, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its role as a potent activator of the METTL3/METTL14/WTAP RNA methyltransferase complex.

## Chemical Identifiers and Physicochemical Properties

**Methyl Piperazine-2-carboxylate** is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The compound exists as a racemic mixture and as individual enantiomers, each with distinct identifiers. It is also commonly available as hydrochloride salts to improve solubility and stability.

### **Chemical Identifiers**

A summary of the key chemical identifiers for **Methyl Piperazine-2-carboxylate** and its common derivatives is presented in Table 1. This includes the Chemical Abstracts Service



(CAS) number, which is a unique identifier for chemical substances.

| Compound<br>Name  | CAS<br>Number    | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | IUPAC<br>Name   | InChlKey                                |
|---|------------------|----------------------|----------------------------------|---|---|
| Methyl Piperazine-2- carboxylate (Racemic)                        | 2758-98-7        | C6H12N2O2            | 144.17                           | methyl<br>piperazine-2-<br>carboxylate                              | ODQZNBWV<br>RPKMKN-<br>UHFFFAOYS<br>A-N |
| (R)-Methyl<br>piperazine-2-<br>carboxylate<br>dihydrochlori<br>de | 637027-25-9      | C6H14Cl2N2O<br>2     | 217.09                           | (2R)- piperazine-2- carboxylic acid methyl ester dihydrochlori de   | LCWOYKOP<br>CRBHPQ-<br>NUBCRITNS<br>A-N |
| (S)-Methyl<br>piperazine-2-<br>carboxylate<br>dihydrochlori<br>de | 1334173-77-<br>1 | C6H12N2O2·2<br>HCl   | 217.09                           | methyl (2S)-<br>piperazine-2-<br>carboxylate<br>dihydrochlori<br>de | N/A                                     |
| (R)-Methyl 1-<br>Boc-<br>piperazine-2-<br>carboxylate             | 252990-05-9      | C11H20N2O4           | 244.29                           | 1-O-tert-butyl 2-O-methyl (2R)- piperazine- 1,2- dicarboxylate      | BRXKHIPPS<br>TYCKO-<br>MRVPVSSYS<br>A-N |

## **Physicochemical Properties**

The physicochemical properties of **Methyl Piperazine-2-carboxylate** are crucial for its handling, formulation, and application in various experimental settings. Table 2 summarizes the available data for the racemic form and a protected enantiomer.



| Property          | Value (CAS: 2758-98-7)      | Value ((R)-Methyl 1-Boc-<br>piperazine-2-carboxylate,<br>CAS: 252990-05-9) |  |
|-------------------|-----------------------------|--|--|
| Appearance N/A    |                             | White to off-white crystalline powder                                      |  |
| Melting Point N/A |                             | 62-65 °C   |  |
| Boiling Point     | 223.6 °C at 760 mmHg[1]     | 321.3 °C at 760 mmHg   |  |
| Density           | 1.059 g/cm <sup>3</sup> [1] | 1.119 g/cm <sup>3</sup>  |  |
| Flash Point       | 89 °C[1]                    | 148.1 °C   |  |
| Solubility        | N/A                         | N/A  |  |
| рКа               | 8.05 ± 0.40 (Predicted)[1]  | N/A  |  |

## **Synthesis and Experimental Protocols**

The synthesis of **Methyl Piperazine-2-carboxylate** and its derivatives is of significant interest for its use as a building block in the creation of more complex molecules. Below are detailed experimental protocols for the synthesis of a protected enantiomer and a dihydrochloride salt.

## Synthesis of (R)-Methyl 1-Boc-piperazine-2-carboxylate

This protocol outlines the synthesis of the N-Boc protected (R)-enantiomer of **Methyl Piperazine-2-carboxylate**.

#### Materials:

- (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Methanol
- Dichloromethane
- Trimethylsilyldiazomethane (2M solution in hexane)
- Silica gel for column chromatography



- Ethyl acetate
- · Methanol with 7N ammonia

#### Procedure:

- In a 250 mL three-neck flask, add 5 g of (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, 100 mL of methanol, and 115 mL of dichloromethane.
- Stir the mixture at room temperature for 10 minutes.
- Slowly add 14 mL of a 2M solution of trimethylsilyldiazomethane in hexane dropwise to the mixture.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours.
- Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oily substance.
- Purify the crude product by silica gel column chromatography. Elute with a suitable solvent system to remove impurities, followed by elution with a 5% methanol/7N ammonia in ethyl acetate solution to obtain the pure (R)-Methyl 1-Boc-piperazine-2-carboxylate.

## Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride

This protocol describes the preparation of the (S)-enantiomer as a dihydrochloride salt, starting from the free piperazine-2-carboxylic acid.

#### Materials:

- Piperazine-2-carboxylic acid hydrochloride
- · Potassium hydroxide
- Methanol



- 1,4-Dioxane
- Di-tert-butyl dicarbonate
- Cesium carbonate
- N,N-Dimethylformamide (DMF)
- · Methyl iodide
- · Ethyl acetate
- 4N Hydrochloric acid (HCl)

#### Procedure:

- Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid:
  - To a suspension of 11.6 g of piperazine-2-carboxylic acid hydrochloride in 140 mL of methanol, add a solution of 6.4 g of potassium hydroxide in 20 mL of methanol.
  - Stir the mixture at room temperature for 1 hour.
  - Remove the methanol by evaporation. Dissolve the residue in a mixture of 20 mL of water and 60 mL of 1,4-dioxane.
  - Add a solution of 12.6 g of di-tert-butyl dicarbonate in 20 mL of 1,4-dioxane. Stir the reaction mixture.

#### Esterification:

- The resulting carboxylic acid is converted to its cesium salt by reacting with cesium carbonate.
- Suspend 3.7 g of the cesium salt in 40 mL of DMF and heat to 60°C for 1 hour.
- Add 16 g of methyl iodide and maintain the temperature at 60°C overnight.
- Evaporate the DMF and extract the residue with hot ethyl acetate.



- Deprotection and Salt Formation:
  - Dissolve the purified methyl ester in 30 mL of 4N HCl and stir overnight to remove the Boc protecting group.
  - Bubble hydrogen chloride gas into the solution to precipitate the (S)-piperazine-2carboxylic acid dihydrochloride.
  - Filter the solid, wash, and dry to obtain the pure product.

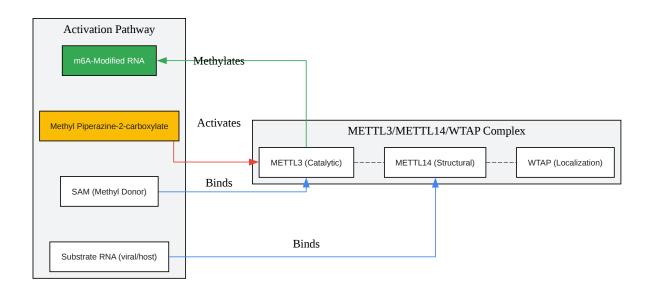
## **Biological Activity and Signaling Pathways**

**Methyl Piperazine-2-carboxylate** has been identified as a potent activator of the METTL3/METTL14/WTAP complex, which is the primary enzyme responsible for the N6-methyladenosine (m6A) modification of RNA. This activity has significant implications for various biological processes, including viral replication.

## **Activation of the METTL3/METTL14/WTAP Complex**

The METTL3/METTL14/WTAP complex is a key player in the epitranscriptomic regulation of gene expression. METTL3 serves as the catalytic subunit, while METTL14 provides a platform for RNA substrate recognition. WTAP is an accessory protein that facilitates the localization of the complex to nuclear speckles. **Methyl Piperazine-2-carboxylate** enhances the binding of the S-adenosylmethionine (SAM), the methyl donor, to the complex, thereby increasing its methyltransferase activity.





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Activation of the METTL3/METTL14/WTAP complex by **Methyl Piperazine-2-carboxylate**.

### **Role in HIV-1 Replication**

Research has shown that the activation of the METTL3/METTL14/WTAP complex by **Methyl Piperazine-2-carboxylate** leads to an increase in m6A methylation of the HIV-1 RNA genome.

This modification enhances the production and release of HIV-1 virions from infected cells.

## Experimental Workflow: HIV-1 p24 Virion Production Assay

The following section details the experimental protocol to assess the effect of **Methyl Piperazine-2-carboxylate** on HIV-1 virion production.

### **Cell Culture and Treatment**

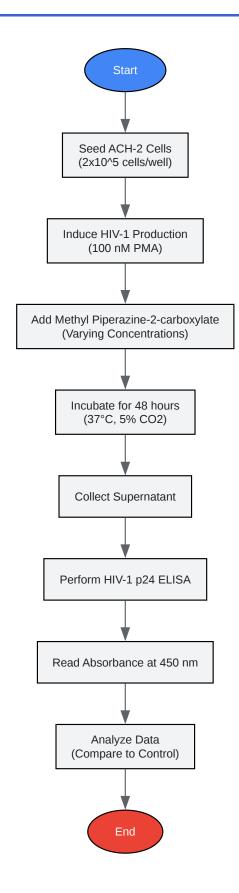


- Cell Line: ACH-2 cells, which are a human T-cell line latently infected with HIV-1, are used.
- Seeding: Seed ACH-2 cells at a concentration of 2 x 10<sup>5</sup> cells per well in a 96-well plate in 200 μL of RPMI 1640 medium.
- Induction: Induce HIV-1 production by adding 100 nM of phorbol 12-myristate 13-acetate (PMA).
- Treatment: Treat the cells with varying concentrations of **Methyl Piperazine-2-carboxylate** (referred to as compound 4 in some studies). A vehicle control (e.g., Milli-Q water) should be run in parallel.
- Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

### p24 Antigen Quantification

- Sample Collection: After incubation, collect the cell culture supernatant which contains the released HIV-1 virions.
- ELISA: Measure the amount of HIV-1 p24 protein in the supernatant using a commercially available HIV-1 p24 ELISA kit (e.g., Abcam ab218268).
- Data Analysis: The optical density at 450 nm is proportional to the concentration of HIV-1 p24 antigen. Compare the results from the treated samples to the vehicle control to determine the effect of Methyl Piperazine-2-carboxylate on virion production.





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Experimental workflow for the HIV-1 p24 virion production assay.



This technical guide provides a foundational understanding of **Methyl Piperazine-2-carboxylate** for researchers and professionals in the field of drug development. The provided data and protocols can serve as a valuable resource for further investigation and application of this compound.

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### References

- 1. capotchem.com [capotchem.com]
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